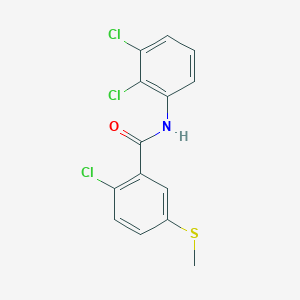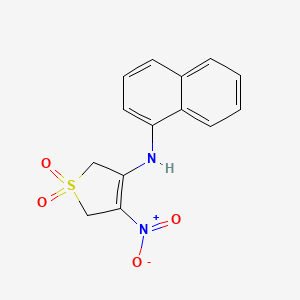
2-chloro-N-(2,3-dichlorophenyl)-5-(methylthio)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(2,3-dichlorophenyl)-5-(methylthio)benzamide, also known as Diuron, is a herbicide that has been widely used in agriculture to control weeds. It belongs to the class of substituted ureas and is known for its high efficacy and long-lasting effects.
Mécanisme D'action
2-chloro-N-(2,3-dichlorophenyl)-5-(methylthio)benzamide works by inhibiting photosynthesis in plants, which leads to the death of the weed. It does this by binding to the D1 protein in the photosystem II complex, which is responsible for the transfer of electrons during photosynthesis. This results in the disruption of the electron transport chain and the production of reactive oxygen species, which ultimately leads to the death of the plant.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on plants. It inhibits the growth of the plant by affecting the synthesis of nucleic acids and proteins. It also affects the metabolism of carbohydrates and lipids, which leads to the accumulation of toxic metabolites in the plant. In addition, this compound has been shown to have toxic effects on aquatic organisms, such as fish and algae, when it enters water bodies through runoff.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-N-(2,3-dichlorophenyl)-5-(methylthio)benzamide has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available, making it a popular choice for researchers. It is also stable and has a long shelf life, which makes it easy to store and transport. However, it is important to note that this compound is toxic and should be handled with care. It can cause skin irritation and respiratory problems if it is inhaled or ingested.
Orientations Futures
There are several future directions for the study of 2-chloro-N-(2,3-dichlorophenyl)-5-(methylthio)benzamide. One area of research is the development of new herbicides based on the structure of this compound. This could lead to the discovery of more effective and environmentally friendly herbicides. Another area of research is the study of the toxic effects of this compound on aquatic organisms and the development of strategies to minimize its impact on the environment. Finally, the potential use of this compound in the treatment of cancer and other diseases is an area of research that requires further investigation.
Méthodes De Synthèse
The synthesis of 2-chloro-N-(2,3-dichlorophenyl)-5-(methylthio)benzamide involves the reaction between 2,3-dichloroaniline and methyl isothiocyanate in the presence of a base such as sodium hydroxide. The resulting product is then chlorinated with thionyl chloride to obtain this compound. This process is relatively simple and can be easily scaled up for commercial production.
Applications De Recherche Scientifique
2-chloro-N-(2,3-dichlorophenyl)-5-(methylthio)benzamide has been extensively studied for its herbicidal properties and has been found to be effective against a wide range of weeds. It is commonly used in agriculture, horticulture, and forestry to control weeds in crops, orchards, and forests. In addition, this compound has also been studied for its potential use in the treatment of cancer and other diseases.
Propriétés
IUPAC Name |
2-chloro-N-(2,3-dichlorophenyl)-5-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3NOS/c1-20-8-5-6-10(15)9(7-8)14(19)18-12-4-2-3-11(16)13(12)17/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIURHBJEEAQVRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)Cl)C(=O)NC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2-methyl-1H-imidazol-1-yl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B5711735.png)
![2-cyano-2-[(2-oxo-2-phenylethoxy)imino]-N-phenylacetamide](/img/structure/B5711740.png)
![N-{2-[(tert-butylamino)carbonyl]phenyl}-2-chloro-4,5-difluorobenzamide](/img/structure/B5711746.png)
![3-[(4-methoxybenzyl)thio]-4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazole](/img/structure/B5711757.png)
![N-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5711759.png)
![N-[4-(dimethylamino)-1-naphthyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B5711762.png)

![N-[bis(4-chlorophenyl)methyl]urea](/img/structure/B5711777.png)
![4-ethoxy-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5711791.png)


![N-(1-isopropyl-2-methylpropyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5711823.png)
![3-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanoic acid](/img/structure/B5711828.png)